An In-depth Technical Guide to the Chemical Properties of 3,3-Bis(4-methoxyphenyl)phthalide
An In-depth Technical Guide to the Chemical Properties of 3,3-Bis(4-methoxyphenyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,3-Bis(4-methoxyphenyl)phthalide, a significant chemical entity in research and development. This document consolidates essential data, experimental protocols, and structural information to support its application in scientific endeavors.
Chemical and Physical Properties
3,3-Bis(4-methoxyphenyl)phthalide, also known by its IUPAC name 3,3-bis(4-methoxyphenyl)isobenzofuran-1(3H)-one, is a diarylphthalide derivative. Its fundamental chemical and physical properties are summarized below, providing a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| IUPAC Name | 3,3-bis(4-methoxyphenyl)isobenzofuran-1(3H)-one | N/A |
| CAS Number | 6315-80-6 | [1][2] |
| Molecular Formula | C22H18O4 | [1][2] |
| Molecular Weight | 346.38 g/mol | [2] |
| Boiling Point | 513.6 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 225.9 °C (Predicted) | [2] |
| Density | 1.233 g/cm³ (Predicted) | [2] |
| Exact Mass | 346.120509 g/mol | [2] |
| LogP | 4.166 | [2] |
Solubility: While specific solubility data for 3,3-Bis(4-methoxyphenyl)phthalide in various organic solvents is not extensively documented, the structurally related compound 3,3-Bis(4-hydroxyphenyl)phthalide (phenolphthalein) is soluble in alcohol, slightly soluble in ether and dimethyl sulfoxide, and insoluble in water, benzene, or hexane.[3] This suggests that 3,3-Bis(4-methoxyphenyl)phthalide is likely soluble in common polar organic solvents.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3,3-Bis(4-methoxyphenyl)phthalide.
Infrared (IR) Spectroscopy
The infrared spectrum of 3,3-Bis(4-methoxyphenyl)phthalide is characterized by several key absorption bands that correspond to its functional groups.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methoxy C-H | Stretch | 2950 - 2830 |
| Lactone C=O | Stretch | ~1760 - 1710 |
| Aromatic C=C | Stretch | 1610 - 1500 |
| C-O-C (Ether & Lactone) | Stretch | 1260 - 1020 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalide and the two 4-methoxyphenyl rings, as well as a characteristic singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbon of the lactone ring, the quaternary carbon at the 3-position, and the various aromatic and methoxy carbons.
Mass Spectrometry
The exact mass of 3,3-Bis(4-methoxyphenyl)phthalide is 346.120509 g/mol .[2] In a mass spectrum, the molecular ion peak [M]+ would be expected at m/z 346.
Experimental Protocols
The synthesis of 3,3-Bis(4-methoxyphenyl)phthalide is most commonly achieved through a Friedel-Crafts acylation reaction.
Synthesis of 3,3-Bis(4-methoxyphenyl)phthalide
Reaction: Phthalic anhydride reacts with two equivalents of anisole in the presence of a Lewis acid catalyst.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of 3,3-Bis(4-methoxyphenyl)phthalide.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, phthalic anhydride and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or concentrated sulfuric acid) are suspended in an excess of anisole, which serves as both reactant and solvent.
-
Reaction Execution: The mixture is heated, typically under reflux, for a specified period to facilitate the Friedel-Crafts acylation, leading to the formation of the intermediate, 2-(4-methoxybenzoyl)benzoic acid.
-
Cyclization: The intermediate undergoes acid-catalyzed intramolecular cyclization to form the lactone ring of the phthalide.
-
Work-up: The reaction mixture is cooled and then poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The crude product is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent such as ethanol or acetic acid, to yield pure 3,3-Bis(4-methoxyphenyl)phthalide.
Biological Activity and Signaling Pathways
While specific studies detailing the biological activity and associated signaling pathways of 3,3-Bis(4-methoxyphenyl)phthalide are limited in the current literature, the broader class of phthalide derivatives has been investigated for various pharmacological effects.
Phthalides, in general, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[4] For instance, certain phthalide derivatives have been shown to induce apoptosis in cancer cells.[5][6][7] The mechanism of action for some cytotoxic phthalimides (a related but distinct class of compounds) has been linked to the induction of apoptosis through membrane disruption, DNA fragmentation, and mitochondrial depolarization.[5]
Given the structural similarity, it is plausible that 3,3-Bis(4-methoxyphenyl)phthalide could exhibit similar biological activities. However, dedicated studies are required to confirm this and to elucidate the specific signaling pathways involved.
Hypothetical Signaling Pathway for Cytotoxicity:
Based on the known activities of related compounds, a hypothetical pathway for the cytotoxic effects of 3,3-Bis(4-methoxyphenyl)phthalide could involve the induction of apoptosis.
Caption: Hypothetical apoptosis induction pathway for 3,3-Bis(4-methoxyphenyl)phthalide.
This guide serves as a foundational resource for professionals engaged in research and development involving 3,3-Bis(4-methoxyphenyl)phthalide. Further experimental validation is encouraged to expand upon the data presented herein.
References
- 1. rsc.org [rsc.org]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - ProQuest [proquest.com]
- 4. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 7. scielo.br [scielo.br]

